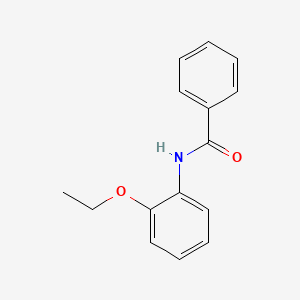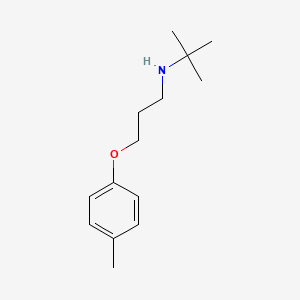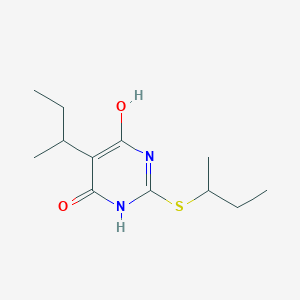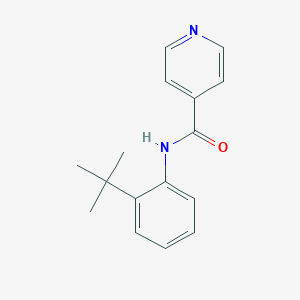![molecular formula C12H19NO B5169771 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)
4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine, also known as BCMO, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications.
Wirkmechanismus
The mechanism of action of 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine is not fully understood, but it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
Studies have shown that 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has anti-inflammatory and analgesic effects by inhibiting the production of certain inflammatory mediators and reducing pain sensitivity. 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has also been found to have antitumor properties by inducing apoptosis in cancer cells. Additionally, 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine in lab experiments is its unique structure, which allows for the synthesis of novel compounds and materials. However, one limitation is the limited availability of 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine. One area of interest is the development of novel drugs and therapies based on 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine's anti-inflammatory, analgesic, and antitumor properties. Another area of interest is the synthesis of new materials and polymers using 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine and its potential applications in various fields.
In conclusion, 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, chemistry, and materials science. Its anti-inflammatory, analgesic, antitumor, and neuroprotective properties make it a promising candidate for the development of novel drugs and therapies. Further research is needed to fully understand the mechanism of action of 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine and its potential applications in various fields.
Synthesemethoden
4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine can be synthesized through a multi-step process involving the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with morpholine in the presence of a catalyst. This method has been optimized to produce high yields of pure 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine.
Wissenschaftliche Forschungsanwendungen
4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has been studied extensively for its potential applications in various fields such as medicine, chemistry, and materials science. In medicine, 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In chemistry, 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has been used as a chiral auxiliary in asymmetric synthesis. In materials science, 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has been utilized as a building block for the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-11-7-10(1)8-12(11)9-13-3-5-14-6-4-13/h1-2,10-12H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSQJQJAOEZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dimethoxyphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine hydrochloride](/img/structure/B5169696.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5169698.png)
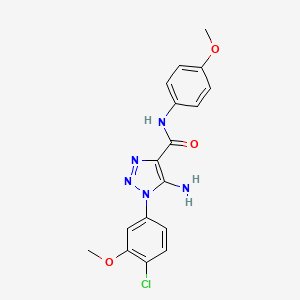
![6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B5169711.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
